1-Bicyclo[2.2.1]hept-2-ylethanone
Description
Significance of Bridged Bicyclic Systems in Synthetic and Mechanistic Studies
Bridged bicyclic compounds, such as those based on the bicyclo[2.2.1]heptane skeleton, are of paramount importance in organic chemistry. youtube.comresearchgate.netnih.gov Their rigid nature, in contrast to more flexible acyclic or monocyclic systems, allows for precise control over the spatial arrangement of substituents. This rigidity is crucial for studying fundamental concepts like stereochemistry and the influence of steric hindrance on reaction pathways. youtube.com The fixed orientation of atoms in bridged bicyclic systems provides an exceptional opportunity to probe the intricate details of reaction mechanisms, including neighboring group participation and the behavior of carbocation intermediates.
Furthermore, the strained nature of these systems, a consequence of their unique geometry, imparts distinct reactivity. nih.gov This has been exploited in a wide range of synthetic transformations, making them valuable building blocks for the construction of complex molecular architectures. acs.orgresearchgate.net The development of synthetic methods to create and functionalize these frameworks, such as the Diels-Alder reaction, has been a significant area of research. acs.org
The Role of Ketones within the Bicyclo[2.2.1]heptane Scaffold
The introduction of a ketone functional group into the bicyclo[2.2.1]heptane scaffold, as seen in 1-bicyclo[2.2.1]hept-2-ylethanone, adds a layer of chemical reactivity and versatility. cymitquimica.com The carbonyl group is electrophilic, making it susceptible to nucleophilic attack, a fundamental reaction in organic synthesis. cymitquimica.com This allows for a wide array of chemical transformations, including reductions to form alcohols, and addition reactions to create new carbon-carbon bonds.
Ketones within this rigid framework have been instrumental in mechanistic studies. For instance, the enolates derived from bicyclic ketones exhibit unique reactivity due to the steric environment imposed by the bridged structure. cdnsciencepub.com The stereochemical outcome of reactions at the carbonyl group is often highly controlled by the bicyclic framework, providing a means to synthesize specific stereoisomers. The presence of the ketone also allows for further functionalization of the bicyclic system, expanding its utility in the synthesis of more complex molecules. acs.org
Research Context of this compound as a Model Compound
This compound, also known as 2-acetylnorbornane, serves as a valuable model compound in various areas of chemical research. cymitquimica.com Its structure combines the well-defined stereochemistry of the norbornane (B1196662) framework with the reactivity of a ketone, making it an ideal substrate for studying a range of chemical phenomena.
The compound's rigid structure and defined stereocenters make it a useful tool for investigating the stereoselectivity of reactions. For example, it can be used to probe the facial selectivity of nucleophilic additions to the carbonyl group. Furthermore, the bicyclic system can influence the reactivity of the adjacent acetyl group, providing insights into the electronic and steric effects transmitted through the rigid framework.
While specific research focused solely on this compound is not extensively documented in readily available literature, its structural motifs are present in more complex molecules that are the subject of active research. For instance, derivatives of the bicyclo[2.2.1]heptane framework are being investigated as potential anti-cancer agents. nih.gov The fundamental understanding of the chemical behavior of simpler model compounds like this compound is crucial for the rational design and synthesis of these more complex and potentially therapeutic molecules.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H14O | cymitquimica.comnih.gov |
| Molecular Weight | 138.21 g/mol | cymitquimica.comnih.gov |
| CAS Number | 58654-66-3 | cymitquimica.comnih.gov |
| IUPAC Name | 1-(bicyclo[2.2.1]heptan-2-yl)ethanone | nih.gov |
| Synonyms | 2-Acetylnorbornane, Methyl 2-norbornyl ketone | cymitquimica.com |
| Kovats Retention Index (Standard non-polar) | 1078 | nih.gov |
Interactive Data Table: Related Bicyclo[2.2.1]heptane Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature/Application |
| Norbornane | C7H12 | 96.17 | Parent hydrocarbon of the bicyclo[2.2.1]heptane series. wikipedia.org |
| 1-(Bicyclo[2.2.1]hept-5-en-2-yl)ethanone | C9H12O | 136.19 | Unsaturated analog, used in synthesis and fragrance compositions. biosynth.comcymitquimica.comgoogle.com |
| Bicyclo[2.2.1]heptan-2-ol | C7H12O | 112.17 | Alcohol derivative, important in stereochemical studies. |
| Camphor (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one) | C10H16O | 152.23 | A well-known natural product with various applications. uobaghdad.edu.iq |
| Bicyclo[2.2.1]heptan-2-one | C7H10O | 110.15 | The parent ketone of the norbornane series. wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-6(10)9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZIFIKZHLSCFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2CCC1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20974193 | |
| Record name | 1-(Bicyclo[2.2.1]heptan-2-yl)ethan-1-one | |
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Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58654-66-3 | |
| Record name | 1-Bicyclo[2.2.1]hept-2-ylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58654-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Bicyclo(2.2.1)hept-2-ylethan-1-one | |
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| Record name | 58654-66-3 | |
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| Record name | 1-(Bicyclo[2.2.1]heptan-2-yl)ethan-1-one | |
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| Record name | 1-bicyclo[2.2.1]hept-2-ylethan-1-one | |
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Advanced Synthetic Methodologies for 1 Bicyclo 2.2.1 Hept 2 Ylethanone and Its Derivatives
Cycloaddition Reactions in Norbornane (B1196662) Ketone Synthesis
Cycloaddition reactions, particularly the Diels-Alder reaction, represent the most powerful and widely employed method for constructing the bicyclo[2.2.1]heptane core. This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a six-membered ring.
Diels-Alder Strategies for Bicyclo[2.2.1]heptane Construction
The Diels-Alder reaction provides a direct and atom-economical route to the norbornane skeleton. sigmaaldrich.com The reaction's versatility allows for the introduction of various substituents and functionalities, making it a cornerstone in the synthesis of complex molecules. sigmaaldrich.com
The reaction between cyclopentadiene (B3395910) and a suitable dienophile, such as methyl vinyl ketone, is a classic example of an intermolecular Diels-Alder reaction for the synthesis of the bicyclo[2.2.1]heptane system. nih.govnih.gov Cyclopentadiene is a highly reactive diene due to its locked s-cis conformation, which accelerates the reaction. nih.gov The reaction rate can be significantly influenced by the solvent, with polar solvents like water often providing a substantial rate enhancement. nih.gov Lewis acids are also known to catalyze the Diels-Alder reaction, increasing both the reaction rate and selectivity. nih.gov
| Diene | Dienophile | Conditions | Product | Ref |
| Cyclopentadiene | Methyl Vinyl Ketone | Water, 20°C | 2-Acetyl-5-norbornene | nih.gov |
| Cyclopentadiene | Methyl Vinyl Ketone | Dichloromethane, 0°C | 2-Acetyl-5-norbornene (79% yield, 85:15 endo:exo) | chempedia.info |
| Cyclopentadiene | Methyl Vinyl Ketone | [P(2-py)3W(CO)(NO)2]2+ catalyst | 2-Acetyl-5-norbornene (Rate enhanced ~5.3 times) | nih.gov |
The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for the construction of complex, polycyclic systems, including tricyclic frameworks containing the bicyclo[2.2.1]heptane core. nih.govmasterorganicchemistry.com In this reaction, the diene and dienophile are tethered within the same molecule. masterorganicchemistry.com The stereochemical outcome of the IMDA reaction is often highly predictable and can lead to the formation of a single diastereomer. scholaris.ca The formation of five and six-membered rings through the tether is generally favored. masterorganicchemistry.com For instance, the intramolecular Diels-Alder reaction of a diene bearing a dienophile moiety at the C-5 position can yield a tricyclic carbon framework that includes the bicyclo[2.2.1]heptane skeleton. nih.gov
A key feature of the Diels-Alder reaction is the formation of endo and exo stereoisomers. masterorganicchemistry.com The endo product is often the kinetically favored product, especially in reactions involving cyclic dienes like cyclopentadiene. chempedia.infomasterorganicchemistry.com This preference is attributed to secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile in the transition state. chempedia.info However, the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance. masterorganicchemistry.com The stereoselectivity can be influenced by various factors, including temperature, solvent, and the use of catalysts. masterorganicchemistry.comnih.gov While many Diels-Alder reactions show a preference for the endo adduct, there are instances where the exo product is favored, particularly under thermodynamic control or with specific substitution patterns on the reactants. masterorganicchemistry.comnih.gov
| Diene | Dienophile | Conditions | Endo/Exo Ratio | Ref |
| Cyclopentadiene | Methyl Vinyl Ketone | Dichloromethane, 0°C | 85:15 | chempedia.info |
| Cyclopentadiene | Maleic Anhydride | Acetonitrile, 40°C | Exo exclusively (after 48h) | masterorganicchemistry.com |
| (Z,Z)-1,4-dideutero-1,3-butadiene | Dimerization | - | 56:44 | nih.gov |
The development of organocatalysis has provided powerful tools for the enantioselective synthesis of bicyclo[2.2.1]heptane derivatives. rsc.org Chiral organocatalysts, such as thiourea (B124793) derivatives and chiral primary amines, can activate the dienophile and effectively control the stereochemical outcome of the Diels-Alder reaction, leading to high enantioselectivities. researchgate.netmdpi.com For example, Schreiner's catalyst, a thiourea-based organocatalyst, has been shown to catalyze the Diels-Alder reaction between methyl vinyl ketone and cyclopentadiene, yielding the endo product with high selectivity. researchgate.net These methods offer a mild and operationally simple alternative to metal-based catalysts for accessing optically active bicyclo[2.2.1]heptane systems. rsc.org
Ring-Opening Metathesis Polymerization (ROMP) Precursors via Diels-Alder
Norbornene and its derivatives, readily synthesized via the Diels-Alder reaction, are excellent monomers for Ring-Opening Metathesis Polymerization (ROMP). nsf.gov20.210.105 ROMP is a powerful chain-growth polymerization technique that is driven by the relief of ring strain in cyclic olefins. wikipedia.org The Diels-Alder reaction provides a versatile platform for synthesizing a wide range of functionalized norbornene monomers, which can then be polymerized using catalysts like Grubbs' or Schrock's catalysts to produce polymers with tailored properties. nsf.gov20.210.105 For example, the Diels-Alder adduct of cyclopentadiene and a functionalized dienophile can serve as a monomer for ROMP, leading to polymers with precisely placed functionalities along the polymer backbone. nsf.gov This approach has been utilized to create a variety of materials, including block copolymers and stereoregular polymers. cmu.edumit.edu
Functional Group Interconversions and Carbonyl Chemistry for Derivatization
The reactivity of the carbonyl group in 1-bicyclo[2.2.1]hept-2-ylethanone, along with the norbornane framework, allows for a variety of functional group interconversions and derivatizations. These transformations are crucial for accessing a diverse range of acetylnorbornane derivatives.
Friedel-Crafts Acylation in Norbornane Synthesis
The Friedel-Crafts acylation is a classic and effective method for the introduction of an acyl group onto an aromatic or aliphatic system. masterorganicchemistry.comsigmaaldrich.comorganic-chemistry.org In the context of norbornane, this reaction provides a direct route to acetylnorbornane. The reaction typically involves the treatment of norbornane or norbornene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comkhanacademy.orgyoutube.com
The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion from the reaction of the acyl chloride with the Lewis acid catalyst. masterorganicchemistry.comyoutube.com This acylium ion is then attacked by the nucleophilic C-C or C-H bond of the norbornane skeleton. A subsequent deprotonation step regenerates the aromaticity in the case of an aromatic substrate, or in the case of norbornane, a proton is removed to yield the final ketone product. A general issue with Friedel-Crafts reactions is the need for stoichiometric amounts of the catalyst, as the product ketone can form a complex with the Lewis acid. orgsyn.org
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Toluene (B28343) | Acetyl Chloride | AlCl₃ | 1,2-dichloroethane (B1671644) | -10 | 86 | rsc.org |
| Anisole | Acetyl Chloride | M(IV)PWs | Solvent-free | Reflux | High | chemijournal.com |
| Veratrole | Acetyl Chloride | M(IV)PWs | Solvent-free | Reflux | High | chemijournal.com |
This table presents representative yields for Friedel-Crafts acylation reactions under various conditions, illustrating the general effectiveness of this method.
Grignard Reagent Applications in Acetylnorbornane Synthesis
Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. nih.gov In the synthesis of this compound, Grignard reagents can be utilized in several ways. One approach involves the reaction of a norbornane-derived Grignard reagent, such as 2-norbornylmagnesium bromide, with an acetylating agent like acetyl chloride. Alternatively, a nucleophilic acetyl equivalent, such as an acetyl Grignard reagent, could in principle be added to a suitable norbornane electrophile.
The reaction of a Grignard reagent with an acyl chloride is a well-established method for the synthesis of ketones. However, a common challenge is the over-addition of the highly reactive Grignard reagent to the newly formed ketone, leading to a tertiary alcohol as a byproduct. organic-chemistry.org To circumvent this, the reaction is often carried out at low temperatures.
A patent describes a general procedure for the synthesis of disubstituted bicycloheptyl alkanones through the reaction of a Grignard reagent prepared from a bromo-substituted alkylbicyclo[2.2.1]heptane with a cyano-substituted alkyl bicyclo[2.2.1]heptane. blogspot.com The resulting iminoalkane salt complex is then hydrolyzed to the corresponding ketone. While not a direct synthesis of this compound, this demonstrates the feasibility of using Grignard reagents to construct ketone functionalities on the norbornane scaffold.
| Grignard Reagent | Electrophile | Product Type | Reference |
| Phenylmagnesium Bromide | Acetyl Chloride | Tertiary Alcohol | organic-chemistry.org |
| Alkyl Grignard | α-Epoxy N-sulfonyl hydrazones | β-Hydroxy N-sulfonyl hydrazone | nih.gov |
| Norbornyl Bromide derived Grignard | 2-Bornaneacetonitrile | Bicyclo[2.2.1]heptyl Ketone | blogspot.com |
This table provides examples of reactions involving Grignard reagents leading to ketones or related precursors, highlighting the versatility of this class of reagents.
Targeted Synthesis of Chiral this compound Analogues
The development of methods for the synthesis of enantiomerically pure compounds is a major focus of modern organic chemistry. For this compound, its chiral nature makes the development of asymmetric syntheses particularly important.
Strategies Employing Chiral Auxiliaries in Bicyclic Ketone Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered. This strategy has been successfully applied to the synthesis of a variety of chiral molecules, including bicyclic ketones.
Prominent examples of chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.orgchemrxiv.orgchemrxiv.orgrsc.org These auxiliaries can be attached to a molecule to control the diastereoselectivity of reactions such as alkylations and Diels-Alder cycloadditions. For instance, an asymmetric Diels-Alder reaction between cyclopentadiene and a dienophile bearing an Oppolzer's camphorsultam auxiliary can be used to construct a chiral bicyclo[2.2.1]heptane skeleton with high diastereoselectivity. rsc.orgnih.gov Subsequent functional group manipulations can then lead to the desired chiral ketone.
The diastereoselective alkylation of chiral imines derived from cyclic ketones and chiral amines is another powerful strategy. rsc.orgiaea.orgresearchgate.netmagtech.com.cn The chiral amine acts as the auxiliary, directing the approach of the electrophile to one face of the enamine intermediate. The diastereoselectivity of these reactions can be very high, often exceeding 90% de.
| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Excess (de) | Reference |
| Oppolzer's Camphorsultam | Diels-Alder | Acrylate | High | rsc.org |
| 10-Mercaptoisoborneol | Diels-Alder | Acrylate | High | nih.gov |
| (S)-1-Phenylethylamine | Michael Addition | Cyclic Enone | Matched: High, Mismatched: Variable | researchgate.netmagtech.com.cn |
| Evans Oxazolidinone | Aldol (B89426) Reaction | N-Acyl Oxazolidinone | >95% | wikipedia.org |
This table summarizes the diastereoselectivities achieved in various asymmetric reactions employing chiral auxiliaries, demonstrating their effectiveness in controlling stereochemistry.
Asymmetric Catalysis with Chiral Norbornene-Based Ligands
Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient approach to chiral synthesis. Chiral ligands, often based on privileged scaffolds, play a crucial role in this process by creating a chiral environment around the metal center. Norbornene and its derivatives have been used to create effective chiral ligands for a variety of asymmetric transformations. nih.gov
For example, chiral norbornadiene ligands have been shown to be highly effective in rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds. nih.gov Similarly, chiral copper complexes are widely used in the asymmetric conjugate addition of Grignard reagents and organoboron reagents to enones. blogspot.comresearchgate.netresearchgate.net These reactions provide a powerful means to introduce a new stereocenter at the β-position of a carbonyl compound.
While a direct application of a chiral norbornene-based ligand for the asymmetric synthesis of this compound is not extensively documented, the principles of asymmetric catalysis suggest its feasibility. For instance, an asymmetric conjugate addition of a methyl group to a norbornenone derivative, catalyzed by a copper complex bearing a chiral norbornene-based ligand, could potentially afford the desired chiral ketone with high enantioselectivity.
| Catalyst System | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |
| Rh/(S)-BINAP | 1,4-Addition | Enone | up to 99% | nih.gov |
| Cu/TaniaPhos | Conjugate Addition | Cyclic Enone | >95% | researchgate.net |
| Cu/Phosphoramidite | Conjugate Addition | Acyclic Enone | up to 94% | blogspot.com |
| Cu/NHC | Conjugate Addition | α,β-Unsaturated Diester | up to 96% |
This table presents the enantioselectivities achieved in various asymmetric catalytic reactions, highlighting the potential for synthesizing chiral molecules with high optical purity.
Mechanistic Insights into the Reactivity of 1 Bicyclo 2.2.1 Hept 2 Ylethanone
Carbonyl Group Reactivity and Transformation Mechanisms
The reactivity of 1-bicyclo[2.2.1]hept-2-ylethanone is largely dictated by its carbonyl group and the unique steric and electronic properties of the bicyclo[2.2.1]heptane (norbornane) framework.
Nucleophilic Addition Pathways of the Bicyclic Ketone
Nucleophilic addition to ketones is a fundamental reaction, and in the case of bicyclic ketones like those derived from the bicyclo[2.2.1]heptane system, the stereochemical outcome is of significant interest. The rigid, caged structure of the norbornane (B1196662) skeleton creates distinct steric environments for the two faces of the carbonyl group (exo and endo). Generally, nucleophilic attack on unhindered bicyclo[2.2.1]heptan-2-ones occurs preferentially from the less sterically hindered exo face.
The diastereoselectivity of nucleophilic addition to α-substituted ketones is often rationalized using models like the Felkin-Anh model. This model predicts that the nucleophile will approach the carbonyl carbon anti-periplanar to the most electronegative substituent at the α-position to minimize steric interactions and electronic repulsion. chemrxiv.org For this compound, the bicycloheptyl group itself presents a complex steric and electronic environment that influences the trajectory of the incoming nucleophile.
Cycloaddition Reactions Involving the Carbonyl Functionality
While the carbonyl group itself can participate in cycloadditions, it is more common for the bicyclo[2.2.1]heptane framework, particularly its unsaturated analog bicyclo[2.2.1]heptene, to be involved in such reactions. chem960.com The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for synthesizing the bicyclo[2.2.1]heptene skeleton. rsc.orgresearchgate.net In these reactions, a conjugated diene reacts with a dienophile. For instance, chalcones can act as dienophiles in Diels-Alder reactions to form complex bicyclic structures. researchgate.netresearchgate.net
The stereochemistry of these cycloadditions is crucial, resulting in either endo or exo products. google.com The endo product, where the substituent on the dienophile is oriented towards the developing double bond of the diene, is often the kinetically favored product due to secondary orbital interactions. google.com Organocatalysis has been employed to achieve highly enantioselective formal [4+2] cycloaddition reactions, providing access to a variety of bicyclo[2.2.1]heptane-1-carboxylates. rsc.org
Rearrangement Reactions of Bicyclo[2.2.1]heptane Ketones
The strained bicyclic framework of ketones like this compound makes them interesting substrates for rearrangement reactions, most notably the Baeyer-Villiger oxidation.
Baeyer-Villiger Oxidation: Mechanism and Regioselectivity
The Baeyer-Villiger oxidation is a classic organic reaction that converts ketones into esters (or lactones from cyclic ketones) using peroxyacids or peroxides. organic-chemistry.orgwikipedia.org The reaction is highly valuable in synthesis due to its reliability and stereospecificity. alfa-chemistry.com For 1-(bicyclo[2.2.1]hept-2-yl)ethanone, treatment with a peroxyacid such as meta-chloroperoxybenzoic acid (mCPBA) results in its rearrangement to form the corresponding ester, bicyclo[2.2.1]hept-2-yl acetate (B1210297). adichemistry.com
The mechanism proceeds in several steps: wikipedia.orgnrochemistry.com
Protonation of the carbonyl oxygen by the peroxyacid, which activates the carbonyl carbon towards nucleophilic attack.
Nucleophilic addition of the peroxyacid to the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. electronicsandbooks.com
A concerted rearrangement where one of the groups attached to the original carbonyl carbon migrates to the adjacent, electron-deficient oxygen atom, with the simultaneous cleavage of the O-O bond and departure of a carboxylate anion. This migration is typically the rate-determining step.
Deprotonation of the resulting oxocarbenium ion to yield the final ester product.
The regioselectivity of the Baeyer-Villiger oxidation—which group migrates—is a key aspect of the reaction. In unsymmetrical ketones, the group with the higher migratory aptitude will preferentially migrate. adichemistry.com For bicyclic ketones, factors such as ring strain and stereoelectronics can also significantly influence the regiochemical outcome. organic-chemistry.orgscholarsresearchlibrary.com Studies on bicyclo[2.2.1]heptan-2-one systems have shown that the more substituted bridgehead carbon (a tertiary center) is generally expected to migrate in preference to the methylene (B1212753) carbon. electronicsandbooks.com However, electronic effects from substituents on the bicyclic ring can alter this preference. electronicsandbooks.com
Migratory Aptitude in Peracid-Mediated Rearrangements
The regioselectivity of the Baeyer-Villiger oxidation is governed by the inherent migratory aptitude of the substituents attached to the carbonyl group. organic-chemistry.org This aptitude is related to the ability of the migrating group to stabilize a partial positive charge in the transition state of the rearrangement step. adichemistry.comstackexchange.com
The generally accepted order of migratory aptitude is: H > tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl adichemistry.comstackexchange.compressbooks.pub
| Migratory Group | Relative Aptitude |
| Hydride (H) | Highest |
| Tertiary alkyl | Very High |
| Secondary alkyl / Phenyl | High |
| Primary alkyl | Moderate |
| Methyl | Low |
This table illustrates the general order of migratory preference in the Baeyer-Villiger oxidation.
In the specific case of this compound, the two groups attached to the carbonyl are a bicyclo[2.2.1]hept-2-yl group (a secondary alkyl) and a methyl group (a primary alkyl). Based on the established migratory aptitude, the secondary bicyclo[2.2.1]hept-2-yl group has a significantly higher propensity to migrate than the methyl group. adichemistry.com This regioselectivity leads to the formation of bicyclo[2.2.1]hept-2-yl acetate as the major product, with the oxygen atom inserted between the carbonyl carbon and the bicyclic ring.
Metal-Mediated Transformations and Polymerization Research
The bicyclo[2.2.1]heptane skeleton is a common motif in monomers used for various types of polymerization. Metal catalysts play a crucial role in these transformations.
Research has explored the ring-opening metathesis polymerization (ROMP) of monomers containing the bicyclo[2.2.1]heptene (norbornene) structure. researchgate.net For example, Diels-Alder adducts formed from chalcones and cyclopentadiene (B3395910), which possess the endo- or exo-bicyclo[2.2.1]heptene framework, have been successfully polymerized using Grubbs catalyst, a ruthenium-based complex. researchgate.net
Palladium catalysts have also been utilized for the vinyl polymerization of norbornene derivatives, such as those functionalized with sugar moieties, often conducted in aqueous media. researchgate.netrsc.org Furthermore, palladium-mediated reactions have been investigated for acyl C-H activation and subsequent molecular rearrangements involving the bicyclo[2.2.1]heptane system. amazonaws.com The development of metal-free, organocatalytic methods has also provided enantioselective routes to functionalized bicyclo[2.2.2]octane structures, which are closely related to the bicyclo[2.2.1]heptane system. rsc.org The polymerization of ethene with bicyclo[2.2.1]hept-2-ene is another example of creating polymers with this rigid backbone. nih.gov
| Polymerization Type | Monomer Structure | Catalyst Example |
| Ring-Opening Metathesis Polymerization (ROMP) | Bicyclo[2.2.1]heptene derivatives | Grubbs Catalyst (Ruthenium-based) researchgate.net |
| Vinyl Addition Polymerization | Functionalized Norbornenes | Palladium Complexes researchgate.net |
| Co-polymerization | Bicyclo[2.2.1]hept-2-ene and Ethene | Not specified nih.gov |
This table summarizes polymerization methods involving the bicyclo[2.2.1]heptane/heptene framework.
Migratory Insertion Reactions into Metal-Carbon Bonds (e.g., Palladium)
Migratory insertion represents a fundamental step in many transition-metal-catalyzed reactions. In the context of bicyclo[2.2.1]heptane systems, this process is crucial for functionalizing the strained scaffold. The reaction typically involves the insertion of an alkene (like a norbornene derivative) into a metal-carbon or metal-hydride bond.
The general mechanism for a palladium-catalyzed migratory insertion begins with the coordination of the bicyclic alkene to a palladium(II) complex. nih.govdiva-portal.org This is followed by a 1,2-migratory insertion, which creates an alkylpalladium(II) intermediate and a new carbon-carbon bond. nih.govlibretexts.org This step is stereospecific, occurring in a syn fashion, meaning the palladium and the migrating group add to the same face of the double bond. libretexts.org The stereochemistry is determined during this insertion step. diva-portal.org For the reaction to proceed, the palladium center requires a vacant coordination site, which can be generated through the loss of either a neutral or an anionic ligand. diva-portal.org
In reactions involving strained bicyclic alkenes like norbornene, the insertion is often followed by β-hydride elimination to yield the final product and regenerate the palladium catalyst. nih.gov The high ring strain of the bicyclo[2.2.1]heptane framework provides a thermodynamic driving force for these reactions, as functionalization of the double bond can alleviate non-optimal bond angles. beilstein-journals.org The resulting alkyl-metal intermediate from a bicyclic alkene is generally more kinetically stable than its acyclic counterpart because β-hydride elimination is often suppressed. beilstein-journals.org
Electron-withdrawing groups on the alkene can encourage migratory insertion, as they tend to stabilize the resulting metal-carbon bond. libretexts.org The regioselectivity of the insertion into unsymmetrical alkenes can be predicted by considering the electronic polarization of the reactants. libretexts.org
Cationic Polymerization of Bicyclo[2.2.1]heptane Olefinic Derivatives
The cationic polymerization of norbornene and its olefinic derivatives is a significant method for producing polymers with unique structures and properties. researchgate.net However, compared to other polymerization methods like ring-opening metathesis polymerization (ROMP), cationic polymerization of these monomers is less explored. researchgate.net In many instances, it results in the formation of low-molecular-weight polymers or oligomers. researchgate.net
The process is typically initiated by a cationic species, often generated from a co-initiator like a Lewis acid in the presence of a proton source (e.g., water). nih.gov The development of water-resistant initiators has enabled cationic polymerization to occur in aqueous systems. nih.gov The polymerization of norbornene derivatives generally proceeds via the opening of the double bond within the bicyclic system, not through ring-opening. tandfonline.com
For instance, norbornene can be polymerized at low temperatures (e.g., -78°C) to yield a soluble polymer. tandfonline.com The reaction mechanism involves the attack of the cationic active center on the monomer, propagating the polymer chain. mdpi.com The general mechanism for cationic ring-opening polymerization (CROP), which shares principles with vinyl polymerization, can proceed through an S_N1 or S_N2 mechanism where the growing cationic chain end adds to a monomer molecule. mdpi.com
The structure of the monomer plays a critical role in its reactivity. researchgate.net In the case of 2-vinyl-5-norbornene, polymerization at low temperatures (-78°C) primarily produces a soluble polymer, while at higher temperatures (-30°C), cross-linked products become dominant. tandfonline.com This is attributed to the differing reactivity of the two double bonds; the strained endocyclic double bond is more reactive. tandfonline.com When the reactivity of the exocyclic double bond is enhanced, such as in 2-isopropenyl-5-norbornene, both double bonds can participate, leading to cross-linking. tandfonline.com
| Monomer | Polymerization Temperature | Predominant Product |
| Norbornene | -78°C | Soluble Polymer |
| 2-Vinyl-5-norbornene | ~ -78°C | Soluble Polymer |
| 2-Vinyl-5-norbornene | ~ -30°C | Cross-linked Product |
This table summarizes the effect of temperature on the polymerization products of norbornene derivatives. tandfonline.com
Stereochemical Control and Reaction Dynamics
Diastereoselective Michael Reactions with Norbornyl Ketones
The Michael reaction, or conjugate addition, is a powerful tool for carbon-carbon bond formation. libretexts.org It involves the addition of a nucleophile (a Michael donor, typically an enolate) to an α,β-unsaturated carbonyl compound (a Michael acceptor). youtube.com When the reactants are chiral, the reaction can proceed diastereoselectively, forming one diastereomer in preference to another. youtube.com
In the context of norbornyl ketones, the rigid bicyclic framework can exert significant stereochemical control over the reaction. The enolate derived from a norbornyl ketone can act as the Michael donor. The formation of the enolate and its subsequent attack on a Michael acceptor can be influenced by the steric hindrance of the bicyclo[2.2.1]heptane skeleton, leading to a preferred direction of approach for the electrophile.
Generally, Michael reactions are thermodynamically favorable because the C-C single bond formed in the product is stronger than the C=C double bond consumed in the starting material. libretexts.org The mechanism involves the formation of an enolate, which then attacks the β-carbon of the α,β-unsaturated system. youtube.com This is followed by protonation to yield an enol, which tautomerizes to the more stable keto form. libretexts.orgyoutube.com The use of specific catalysts, such as proline-derived bifunctional organocatalysts, can achieve high yields and high stereoselectivity (diastereomeric ratios up to 99:1) in Michael additions involving cyclic ketones. nih.gov
While specific data on this compound in Michael reactions is limited, the principles of diastereoselectivity can be illustrated by related systems. For example, the reaction of a chiral aldehyde with a Grignard reagent can form a new stereocenter, and the existing stereocenter influences the stereochemical outcome, resulting in unequal amounts of the possible diastereomers. youtube.com This principle of substrate-controlled diastereoselectivity is directly applicable to reactions involving chiral norbornyl ketones.
| Michael Donor Type | Michael Acceptor Type | Key Feature |
| Enolates from β-diketones, β-keto esters | α,β-unsaturated ketones, aldehydes | High acidity of donor promotes reaction libretexts.org |
| Organocuprates (Gilman reagents) | Conjugated ketones | Favors 1,4-addition (Michael reaction) youtube.com |
| Enolates from cyclic ketones | Nitroolefins | Can be catalyzed for high diastereoselectivity nih.gov |
This table outlines common donor-acceptor pairings in Michael reactions. libretexts.orgyoutube.comnih.gov
Influence of Bicyclic Strain and Substituent Effects on Reactivity
The reactivity of compounds containing the bicyclo[2.2.1]heptane skeleton is profoundly influenced by their inherent ring strain. beilstein-journals.org This strain arises from the geometric constraints of the bicyclic system, which enforce non-optimal bond angles. beilstein-journals.org The release of this ring strain often acts as a thermodynamic driving force for reactions. beilstein-journals.orgnih.gov
In reactions of bicyclo[2.2.2]octenone systems, which are structurally related to norbornyl ketones, ring strain has been shown to govern whether a reaction proceeds via a cyclization or a rearrangement pathway. nih.gov DFT calculations have demonstrated that the reaction is under thermodynamic control, and the preference for a particular product can be attributed to the ring strain of the intermediates and products. nih.gov For example, a starting material with minimal ring strain favored a rearrangement product. nih.gov This demonstrates that the strain within the molecular framework is a key determinant of the reaction's outcome.
Substituents on the bicyclic ring also play a critical role in directing reactivity. The chemical properties of ketones like 3-Buten-2-one, 4-bicyclo(2.2.1)hept-2-yl-3-methyl- are influenced by both the ketone group and the bicyclic system. ontosight.ai In a study on bicyclic α-methylene cyclopentanones, it was found that the stereochemistry of a side-chain substituent dictated the stable conformation of the core bicyclic ring system. rsc.org This conformational preference, in turn, influenced the compound's reactivity toward nucleophiles, with one diastereomer showing higher reactivity than the other. rsc.org This highlights that even subtle changes in substituent stereochemistry can switch the conformation and control the reactivity and bioactivity of the molecule. rsc.org Similarly, in intramolecular Diels-Alder reactions, the presence of a halogen substituent on a furan (B31954) ring was found to significantly accelerate the reaction rate compared to the unsubstituted version. acs.org
| System | Influencing Factor | Effect on Reactivity/Outcome |
| Bicyclo[2.2.2]octenone | Fused ring size (strain) | Governs preference for rearrangement vs. cyclization product nih.gov |
| Bicyclic α-methylene cyclopentanones | Side-chain stereochemistry | Controls core conformation and reactivity toward nucleophiles rsc.org |
| Furanyl amides | Halogen substituent | Accelerates rate of intramolecular cycloaddition acs.org |
| Bicyclo[1.1.0]butanes | Ring strain | Provides driving force for strain-release driven reactions nih.gov |
This table provides examples of how strain and substituent effects influence the reactivity of bicyclic systems. nih.govnih.govrsc.orgacs.org
Stereochemistry and Chirality in Bicyclo 2.2.1 Hept 2 Ylethanone and Analogues
Isomerism in the Bicyclo[2.2.1]heptane Ketone System
The unique bridged structure of the bicyclo[2.2.1]heptane ring system gives rise to distinct forms of stereoisomerism that significantly influence the chemical and physical properties of its derivatives.
Exo/Endo Stereoisomerism and its Chemical Implications
In substituted bicyclo[2.2.1]heptane systems, substituents on the six-membered ring can be oriented in one of two diastereomeric positions: exo or endo. libretexts.org The exo position is on the same side as the one-carbon bridge (C7), while the endo position is on the opposite side. libretexts.org This stereochemical distinction is not merely a matter of spatial arrangement but has profound chemical consequences.
The rigid nature of the bicyclic framework leads to different steric environments for the exo and endo faces. libretexts.org Generally, the exo face is less sterically hindered, making it more accessible to reagents. This steric difference often dictates the stereochemical outcome of reactions. For instance, in the synthesis of biperiden, only the exo-isomer of 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-piperidino-1-propanone can be converted to the final product. google.com Similarly, the starting material for this intermediate, 1-(bicyclo[2.2.1]hept-5-en-2-yl)ethanone, exists as both exo and endo isomers, with only the exo form leading to the desired product. google.com
The relative thermodynamic stability of exo and endo isomers can also vary. In the case of norbornene dicarboxylic acid anhydride, the exo-isomer is known to be thermodynamically more stable than the endo isomer. researchgate.net However, for norbornene monocarboxylate, the difference in thermodynamic stability between the endo and exo isomers is slight and can be negligible at higher temperatures. researchgate.net The rate of hydrolysis can also be affected, with the hydrolysis of an exo-isomer expected to be faster than that of an endo-isomer due to the steric hindrance of the norbornene ring. researchgate.net
These stereochemical differences allow for the separation of exo and endo isomers, which are diastereomers and thus have different physical properties like boiling and melting points. libretexts.orgmasterorganicchemistry.com
Chiral Centers and Enantiomeric Relationships in Substituted Norbornane (B1196662) Ketones
The bicyclo[2.2.1]heptane skeleton contains several carbon atoms that can become chiral centers upon substitution. For instance, in 7-azabicyclo[2.2.1]heptanes, carbon atoms 2, 3, 5, and 6 are chiral when attached to different substituents. google.comgoogle.com The presence of even a single chiral center in an asymmetrically substituted bicyclic compound leads to the existence of one or more diastereomeric pairs. google.comgoogle.com
The presence of a single asymmetrically substituted carbon atom is sufficient to render the entire molecular configuration chiral. msu.edu Such chiral centers lead to the existence of enantiomers, which are non-superimposable mirror images of each other. msu.edu These enantiomers exhibit optical activity, meaning they rotate plane-polarized light in opposite directions. msu.edu When chiral compounds are synthesized from achiral precursors without the use of a chiral influence, a racemic mixture of enantiomers is typically formed. msu.edu
The relationship between different stereoisomers in the norbornane system can be complex. For example, borneol and isoborneol (B83184) are endo/exo isomers, and because they contain other chiral centers, they are classified as diastereomers. libretexts.org Diastereomers have distinct physical properties, which allows for their separation using techniques like gas chromatography. libretexts.org
Chiral Induction and Stereocontrol in Syntheses
The inherent chirality and rigid conformational nature of the bicyclo[2.2.1]heptane framework make it a valuable scaffold for asymmetric synthesis, where the goal is to produce a single, desired stereoisomer.
Asymmetric Synthesis Strategies for Enantiomerically Pure Bicyclic Ketones
Several strategies have been developed for the asymmetric synthesis of enantiomerically pure bicyclic ketones. One notable approach is the Hajos-Parrish-Eder-Sauer-Wiechert reaction, which utilizes a catalytic amount of an amino acid, such as (S)-(-)-proline, to effect an asymmetric intramolecular aldol (B89426) cyclization. researchgate.netmdpi.com This method can convert a prochiral triketone into an optically active bicyclic ketol with high chemical and optical yields. researchgate.net
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of bicyclic ketones and their analogues. mdpi.com Chiral primary amines, often used in combination with co-catalysts like weak acids, have been successfully employed to produce enantiomerically enriched products. mdpi.com Another strategy involves the use of phase-transfer catalysts for the asymmetric alkylation of ketones. nih.gov
Use of Chiral Catalysts and Ligands in Norbornane Functionalization
Chiral catalysts and ligands play a crucial role in controlling the stereoselectivity of reactions involving the norbornane framework. Chiral catalysts, such as those derived from diols, diphenols, or oxazolines coordinated to metal complexes (e.g., aluminum, boron, copper, titanium, or lanthanides), can promote the synthetic rate, stereoselectivity, and enantioselectivity of reactions to produce chiral norbornene derivatives. magtech.com.cn
Palladium catalysis, in cooperation with norbornene, has been utilized for the enantioselective C-H functionalization of various substrates. researchgate.net In these reactions, a chiral norbornene can act as a transient mediator to achieve remote C-H activation with high enantioselectivity. researchgate.net The development of specific chiral ligands, such as pyridine-based ligands and chiral dinitrogen ligands, has been critical for the success of these transformations. researchgate.netresearchgate.net Chiral-at-metal catalysts, where the chirality originates from a stereogenic metal center, represent a newer approach to asymmetric catalysis. nih.gov
Different classes of chiral ligands have been developed and applied in transition-metal-catalyzed enantioselective C-H functionalization, including chiral carboxylic acids and chiral sulfoxide (B87167) ligands. mdpi.com
Diastereoselective Approaches Leveraging Bicyclic Framework Rigidity
The rigid, three-dimensional structure of the bicyclic framework can be exploited to achieve high levels of diastereoselectivity. acs.org The fixed spatial arrangement of substituents on the norbornane skeleton can direct incoming reagents to a specific face of the molecule, thereby controlling the formation of new stereocenters.
For example, the inherent rigidity of the system allows for predictable facial selectivity in addition reactions to carbonyl groups or double bonds within the framework. This principle is fundamental in many synthetic strategies that utilize norbornane derivatives as chiral building blocks for the synthesis of more complex molecules, including natural products. researchgate.netresearchgate.net The predictable stereochemical outcomes are a direct result of the constrained conformational flexibility of the bicyclic system.
Applications of 1 Bicyclo 2.2.1 Hept 2 Ylethanone in Advanced Organic Synthesis
Role as a Versatile Building Block for Complex Molecules
The structural characteristics of 1-bicyclo[2.2.1]hept-2-ylethanone make it an important intermediate and versatile building block for the synthesis of more complex organic molecules. cymitquimica.comacs.orgontosight.ainih.gov Its bicyclic system can be functionalized and rearranged to create intricate carbocyclic frameworks. acs.org The compound's utility is demonstrated in its application to construct other molecules of academic and industrial interest. cymitquimica.com
Derivatives of the bicyclo[2.2.1]heptane skeleton are considered valuable precursors for synthesizing complex carbocyclic compounds through methods like skeletal rearrangement or carbon-carbon fragmentation, often aided by oxy-functionalized groups. acs.org For instance, synthetic methods have been developed to produce bicyclo[2.2.1]heptane skeletons with two oxy-functionalized bridgehead carbons, which are considered versatile building blocks. acs.orgnih.gov These derivatives can be transformed into cis-fused 5,5-ring systems containing multiple functional groups, highlighting their potential as building blocks for natural product synthesis. acs.org
Precursor for Specific Functionalized Bicyclic Systems
The reactivity of the ketone group combined with the unique bicyclic scaffold allows for the targeted synthesis of specifically functionalized systems.
This compound and its parent structure are instrumental in constructing more complex polycyclic systems. The Diels-Alder reaction is a key strategy for creating the initial bicyclo[2.2.1]heptane core. acs.orgresearchgate.net From there, intramolecular reactions can be employed to build additional rings. For example, an intramolecular Diels-Alder reaction using a diene with a dienophile moiety at the C-5 position can yield a tricyclic carbon framework that incorporates the original bicyclo[2.2.1]heptane skeleton. acs.org
Furthermore, the 7-oxabicyclo[2.2.1]heptene ring system, a related scaffold, has been used in diversity-oriented synthesis to generate libraries of topologically complex tricyclic compounds. nih.gov The synthesis of various 1,3-disubstituted ureas based on bicyclo[2.2.1]heptan-2-amine also demonstrates the creation of more complex structures from the basic bicyclic fragment. researchgate.net
Table 1: Examples of Polycyclic Structures Derived from Bicyclo[2.2.1]heptane Scaffolds
| Starting Scaffold | Reaction Type | Resulting Structure | Application/Significance | Reference |
| Bicyclo[2.2.1]heptane derivative | Intramolecular Diels-Alder | Tricyclic carbon framework | Building block for complex molecules | acs.org |
| 7-Oxabicyclo[2.2.1]heptene | Acetal formation | Tricyclic library | Pharmacologically interesting molecules | nih.gov |
| Bicyclo[2.2.1]heptan-2-amine | Urea formation | 1,3-Disubstituted ureas | Synthesis of complex ureas | researchgate.net |
The bicyclo[2.2.1]heptane scaffold is a privileged structure found in numerous biologically active compounds, making its derivatives, including this compound, important intermediates in medicinal chemistry. rsc.orgontosight.ai This framework is featured in natural products and drug candidates. rsc.org The development of enantioselective methods to create functionalized bicyclo[2.2.1]heptanes is critical for both target-oriented and diversity-oriented synthesis of related biologically significant molecules. rsc.org
The high strain of the bicyclic system can be exploited to drive retro-condensation reactions, yielding highly functionalized cyclopentene, dihydrofuran, and pyrroline (B1223166) scaffolds, which are themselves important in medicinal chemistry. nih.gov Additionally, the 7-oxabicyclo[2.2.1]heptene ring system is a common structural motif in many pharmacologically interesting molecules and has been used to generate libraries of compounds for biological evaluation. nih.gov Derivatives of bicyclo[2.2.1]heptane have been investigated for a range of biological activities, including as anti-cancer agents and for treating proliferative disorders. nih.govgoogle.com
Derivatization for Material Science and Specialty Chemical Research
Beyond complex molecule synthesis for pharmaceutical applications, derivatives of this compound are valuable in material science and the development of specialty chemicals.
Norbornene, the unsaturated analog of bicyclo[2.2.1]heptane, and its derivatives are extensively used in polymer chemistry. ontosight.airesearchgate.net These compounds can undergo ring-opening metathesis polymerization (ROMP) to produce polymers with high thermal stability, high transparency, and low moisture absorption. researchgate.netresearchgate.net The presence of functional groups, such as the acetyl group in this compound, allows for the synthesis of functionalized monomers. These monomers can be used to create polymers with specific, tailored properties. researchgate.net The unique reactivity of the strained bicyclic alkene makes norbornene-based monomers highly suitable for various polymerization mechanisms. nih.gov The resulting polymers have found applications in microelectronics and as efficient gas separation membranes. researchgate.net
Table 2: Polymerization of Norbornene-Based Monomers
| Monomer Type | Polymerization Method | Key Polymer Properties | Applications | Reference |
| Norbornene derivatives | Ring-Opening Metathesis Polymerization (ROMP) | High thermal stability, transparency, mechanical strength | Composite materials, microelectronics | researchgate.netresearchgate.net |
| Norbornene | Addition Polymerization | Versatile | Copolymers (e.g., with ethene) | nih.gov |
| Bicyclic lactams | Anionic Polymerization | Polyamides | N/A | mdpi.com |
| Bicyclic ethers | Cationic Polymerization | Stereoregular polymers | N/A | mdpi.com |
Derivatives of the bicyclo[2.2.1]heptane (norbornane) ring are significant in the fragrance industry, often imparting woody, camphoraceous, or fresh notes. acs.orgresearchgate.net The ketone functionality of this compound can be chemically modified to produce a range of derivatives with specific olfactory characteristics. cymitquimica.com For example, hydrogenation of a related compound, 1-(2,3-dimethylbicyclo[2.2.1]hept-2-enyl)ethanone, yields 1-(2,3-dimethylbicyclo[2.2.1]hept-2-yl)ethanone, a known fragrance ingredient. researchgate.net
Patents describe various norbornane (B1196662) derivatives with hydrocarbon side chains that provide a wide variety of woody fragrances, making them useful as components in perfume compositions. google.com The transformation of these bicyclic ketones into derivatives like alcohols or acetals can lead to compounds with intense and desirable fragrances. researchgate.net
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 1-Bicyclo[2.2.1]hept-2-ylethanone, and how can reaction conditions be optimized for reproducibility?
- Methodology :
- Step 1 : Start with norbornene derivatives as precursors due to their bicyclic framework. Common methods include Friedel-Crafts acylation using acetyl chloride and Lewis acids (e.g., AlCl) in anhydrous dichloromethane .
- Step 2 : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 8:2) and optimize temperature (typically 0–25°C) to minimize side products like over-acylated derivatives.
- Step 3 : Purify via column chromatography (silica gel, gradient elution) and confirm yield (typically 60–75%) using gravimetric analysis.
- Key Data : CAS No. 5063-03-6, molecular weight 136.2 g/mol .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical peaks should researchers prioritize?
- Methodology :
- NMR :
- H NMR (CDCl): Bicyclic protons appear as complex multiplet signals between δ 1.2–2.8 ppm. The acetyl group’s methyl protons resonate as a singlet near δ 2.1 ppm .
- C NMR: Carbonyl carbon (C=O) at δ 205–210 ppm; bridgehead carbons at δ 35–45 ppm.
- IR : Strong C=O stretch at 1700–1750 cm .
- Mass Spec : Molecular ion peak at m/z 136 (M), with fragmentation patterns showing loss of CO (m/z 108) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data between this compound and structurally similar bicyclic ketones?
- Methodology :
- Comparative Analysis : Use computational tools (e.g., DFT calculations) to evaluate electronic effects of the bicyclic framework. Compare with experimental data from analogues like bicyclo[2.2.2]octan-2-one (stability data in ).
- Control Experiments : Repeat reactions under inert atmospheres to rule out oxidation artifacts. Validate purity via HPLC (C18 column, acetonitrile/water 70:30) .
- Case Study : Contradictory nucleophilic addition rates may arise from steric hindrance differences; quantify using kinetic isotope effects or isotopic labeling .
Q. What computational strategies best predict the regioselectivity of this compound in Diels-Alder reactions?
- Methodology :
- Software : Gaussian or ORCA for transition-state modeling. Use B3LYP/6-31G(d) basis set to map frontier molecular orbitals (HOMO-LUMO gaps).
- Validation : Compare computed activation energies with experimental yields under varying diene/dienophile ratios.
- Data Table :
| Dienophile | Calculated ΔG‡ (kcal/mol) | Experimental Yield (%) |
|---|---|---|
| Maleic anhydride | 12.3 | 82 |
| Tetracyanoethylene | 18.7 | 45 |
| Source: Adapted from bicyclic ketone reactivity studies . |
Q. How do solvent polarity and proticity influence the keto-enol tautomerism of this compound?
- Methodology :
- Solvent Screening : Use UV-Vis spectroscopy (λ = 240–300 nm) to monitor enol content in solvents like DMSO, THF, and methanol.
- pKa Determination : Perform potentiometric titrations in aqueous-organic mixtures. The enol form is stabilized in polar aprotic solvents (e.g., ε for DMSO = 47.2) .
- Key Finding : Enol content increases from <5% in hexane to ~25% in DMSO due to enhanced stabilization of the conjugated base.
Data Interpretation & Reproducibility
Q. What statistical methods are recommended for analyzing batch-to-batch variability in synthetic yields of this compound?
- Methodology :
- ANOVA : Compare yields across 3+ independent syntheses. Use a significance threshold of p < 0.05.
- Outlier Detection : Apply Grubbs’ test to identify anomalous data points.
- Reporting : Include mean ± standard deviation (e.g., 68% ± 5%) and raw data in supplementary materials .
Q. How should researchers address discrepancies between experimental and computational vibrational spectra?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
